ZINC phosphide

Description

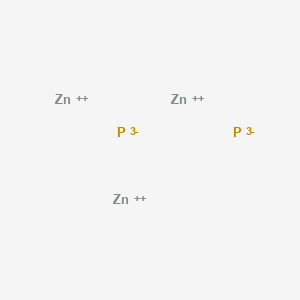

Structure

2D Structure

Properties

IUPAC Name |

trizinc;phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2P.3Zn/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSZOEHCOKSBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2Zn3, Zn3P2 | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_phosphide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc phosphide is a dark gray granular solid. It is slowly decomposed by water giving off phosphine, a flammable poison gas. It is toxic by ingestion. It is used in medicine and as a rat poison., Dry Powder, Dark gray crystals or powder with a faint phosphorus or garlic odor; [HSDB], DARK GREY CRYSTALS, POWDER OR PASTE WITH CHARACTERISTIC ODOUR. | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide (Zn3P2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

2012 °F at 760 mmHg (EPA, 1998), 1100 °C | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Practically insoluble in water, decomposes slowly, Slightly soluble in carbon disulfide, benzene; practically insoluble in alcohols, Solubility in water: none, slowly decomposes | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.55 (EPA, 1998) - Denser than water; will sink, 4.55 at 15 °C, 4.6 g/cm³ | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible in the dry state | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark gray tetragonal crystals; lustrous or dull powder, Dark gray, gritty powder, Amorphous gray-black powder, Gray to black powder (Technical) | |

CAS No. |

1314-84-7, 51810-70-9 | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/zinc-phosphide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Zinc phosphide (Zn3P2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trizinc diphosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PHOSPHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813396S1PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

788 °F (EPA, 1998), 1193 °C, High melting point, 420 °C | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Material Science of Zinc Phosphide

Advanced Synthetic Methodologies for Zinc Phosphide (B1233454)

The properties and performance of zinc phosphide are intrinsically linked to its synthesis. Researchers have developed a range of methods to produce Zn₃P₂ with controlled crystallinity, size, and morphology.

High-Temperature Reaction Pathways

The traditional and most direct method for producing this compound is through high-temperature solid-state reactions. This typically involves heating stoichiometric amounts of high-purity elemental zinc and phosphorus in a sealed, evacuated ampoule. wikipedia.orgacs.org The reaction (3Zn + 2P → Zn₃P₂) is generally carried out at temperatures around 500°C to ensure complete conversion and prevent the sublimation of phosphorus. vulcanchem.com This process yields polycrystalline Zn₃P₂ with a tetragonal crystal structure. vulcanchem.com

Variations of high-temperature synthesis include the carbon reduction process and close space sublimation, which can be used to prepare bulk Zn₃P₂ for applications like fabricating solar cells, although these methods often require very high temperatures, sometimes exceeding 850°C. wikipedia.org

Solution-Phase Synthetic Approaches

Solution-phase synthesis offers greater control over the final product's characteristics at generally lower production costs compared to vapor deposition methods. nih.gov These methods involve the chemical reaction of precursors in a solvent. A prominent approach is the reaction of an organozinc precursor, such as dimethylzinc (B1204448) (ZnMe₂), with a phosphorus source like tri-n-octylphosphine (TOP). acs.orgacs.orgacs.org

This reaction is typically conducted at high temperatures (around 320-350°C) in a high-boiling-point solvent. acs.orgacs.org The reaction mechanism can vary depending on the phosphorus precursor used. With TOP, the process is thought to involve the initial reduction of the zinc precursor to metallic zinc (Zn(0)), which then reacts with TOP over several hours to form Zn₃P₂ nanoparticles. acs.org In contrast, using a more reactive phosphorus source like tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃) allows for lower reaction temperatures (approx. 150°C) and shorter reaction times. acs.org The mechanism with P(SiMe₃)₃ is believed to proceed through phosphido-bridged dimeric zinc intermediates rather than metallic zinc. acs.org

Colloidal Nanoparticle Synthesis Techniques

Colloidal synthesis is a subset of solution-phase methods designed to produce stable, monodisperse nanocrystals (NCs) or quantum dots (QDs). These techniques are crucial for developing "inks" that can be used for the large-scale, inexpensive production of thin-film devices via methods like spray coating. wikipedia.org

A variety of zinc and phosphorus precursors have been utilized. frontiersin.org Zinc precursors include dimethylzinc, diethylzinc (B1219324), and zinc stearate, while common phosphorus sources are P(SiMe₃)₃, tri-n-octylphosphine (TOP), and phosphine (B1218219) gas (PH₃). frontiersin.org The synthesis often involves a "hot-injection" method where one precursor is rapidly injected into a hot solvent containing the other precursor and stabilizing ligands. For instance, crystalline Zn₃P₂ nanoparticles with an average diameter of ~8 nm have been synthesized using dimethylzinc and TOP. acs.org A ternary approach combining diethylzinc (ZnEt₂), zinc carboxylates (Zn(O₂CR)₂), and P(SiMe₃)₃ has also been reported to produce crystalline colloidal Zn₃P₂ quantum dots. rsc.org The choice of precursors and reaction conditions allows for control over particle size, which in turn tunes the material's optical properties. acs.org

| Method | Zinc Precursor | Phosphorus Precursor | Temperature | Particle Size | Key Feature |

| Solution-Phase (TOP) | Dimethylzinc | Tri-n-octylphosphine (TOP) | ~350°C | 3–15 nm | Proceeds via Zn(0) intermediate. acs.org |

| Solution-Phase (P(SiMe₃)₃) | Dimethylzinc | Tris(trimethylsilyl)phosphine | ~150°C | 3–15 nm | Proceeds via Zn(II) intermediates. acs.org |

| Ternary Colloidal | Diethylzinc, Zinc Carboxylate | Tris(trimethylsilyl)phosphine | Not specified | N/A (QDs) | Forms a pentanuclear zinc cluster intermediate. rsc.org |

Heterostructure Seed-Mediated Quantum Dot Fabrication

To achieve high-quality quantum dots with superior optical properties, advanced techniques such as seed-mediated growth have been developed. This approach addresses challenges in controlling nucleation and growth, aiming for materials with bright, stable light emission.

A novel method involves using indium-rich In(Zn)P cluster seeds to template the growth of this compound nanocrystals. rsc.orgrsc.org In this process, a limited amount of an indium precursor is introduced into a hot solvent containing zinc and phosphorus precursors. rsc.org This leads to the formation of In(Zn)P clusters which then act as seeds for the subsequent crystalline growth of Zn₃P₂. rsc.org The resulting heterostructure quantum dots exhibit exceptional optical properties, including band-edge photoluminescence (PL). rsc.org To further enhance performance and stability, a shell of a wider band-gap material, such as zinc sulfide (B99878) (ZnS), can be grown around the Zn₃P₂ core. This passivation has been shown to achieve a high PL quantum yield of 40% and significantly improve resistance to thermal quenching. rsc.orgrsc.org

Chemical Reflux Techniques for Thin Film Deposition

The chemical reflux technique has emerged as a promising route for the large-scale deposition of nanocrystalline this compound thin films. researchgate.netresearchgate.net This method is a combined physico-chemical approach where a substrate, often coated with a layer of zinc, is exposed to a phosphorus precursor in a refluxing solvent.

In a typical setup, a zinc-coated substrate (e.g., on glass or molybdenum-coated glass) is placed above a vessel containing trioctylphosphine (B1581425) (TOP). researchgate.netresearchgate.net The entire system is heated, causing the TOP to reflux and react with the zinc layer, converting it into a nanocrystalline Zn₃P₂ thin film. researchgate.net These films typically display a nanoscale granular and polycrystalline morphology. researchgate.net The resulting films have demonstrated high transmittance (around 87%) and can be used as functional layers in electronic devices. researchgate.net

Bio-Mediated Synthetic Routes for this compound Nanoparticles

Bio-mediated or "green" synthesis of nanoparticles utilizes biological entities like bacteria, fungi, or plant extracts as reducing and capping agents. While this eco-friendly approach has been extensively explored for metal oxides like zinc oxide (ZnO), its application for producing this compound (Zn₃P₂) nanoparticles is not well-documented in current research. nih.govacs.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netyoutube.com

The existing literature on the green synthesis of zinc-and-phosphorus compounds predominantly focuses on the creation of zinc phosphate (B84403) (Zn₃(PO₄)₂), not this compound. For instance, bacteria such as Enterobacter aerogenes have been used to precipitate zinc nitrate (B79036) and diammonium hydrogen phosphate into zinc phosphate nanoparticles. These studies highlight the potential of biological methods but underscore a gap in the research concerning the synthesis of the semiconductor this compound (Zn₃P₂), a distinct compound with different properties and applications. The development of bio-mediated routes for Zn₃P₂ remains an area for future investigation.

Structural Characterization and Analysis of this compound

The structural properties of this compound are fundamental to understanding its behavior and potential applications. Detailed investigations have revealed its polymorphic nature and the distinct characteristics of its various morphologies, from bulk crystals to nanoscale structures.

Crystalline Phases and Polymorphism Investigations

This compound primarily exists in two crystalline phases. At room temperature, it adopts a tetragonal structure, designated as α-Zn₃P₂. materialsproject.orgcanada.ca This phase is stable under ambient conditions. Upon heating, α-Zn₃P₂ undergoes a phase transition to a cubic structure, β-Zn₃P₂, at approximately 845 °C. materialsproject.orgcanada.ca

The room-temperature tetragonal phase possesses a P4₂/nmc space group. materialsproject.org In this configuration, zinc atoms are tetrahedrally coordinated, while phosphorus atoms are six-coordinate, with zinc atoms situated at the vertices of a distorted cube. materialsproject.org The high-temperature cubic phase has a Pn-3m space group. materialsproject.org

Table 1: Crystallographic Data for this compound Phases

| Phase | Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (c) |

|---|---|---|---|---|

| α-Zn₃P₂ (tetragonal) | Tetragonal | P4₂/nmc | 8.04 Å | 11.32 Å |

| β-Zn₃P₂ (cubic) | Cubic | Pn-3m | 5.716 Å | 5.716 Å |

Nanocrystalline and Thin Film Morphological Studies

The synthesis of this compound as nanocrystals and thin films has been a significant area of research. Nanocrystalline Zn₃P₂ thin films have been successfully synthesized on various substrates using methods such as a combined physico-chemical approach. researchgate.net The morphology of these films is typically granular and polycrystalline, with the surface characteristics of the substrate playing a crucial role in determining the final film morphology.

Solution-processed methods, utilizing precursors like dimethylzinc and tri-n-octylphosphine, have been employed to create colloidal semiconducting nanocrystals. researchgate.net These synthesis techniques allow for the production of thin films through layer-by-layer deposition. researchgate.net The resulting films are often used in the fabrication of heterojunction devices. researchgate.net Research has also demonstrated the synthesis of various hierarchical nanostructures, including tree-shaped structures, nanobelts, and nanowires, through processes like thermal-assisted laser ablation. nih.gov

Quantum Dot Structural Elucidation

This compound quantum dots (QDs) represent another frontier in the material science of this compound. These QDs can be synthesized via colloidal methods, such as a novel In(Zn)P cluster seed-mediated approach. nih.gov This technique involves the formation of cluster seeds that subsequently template the growth of the this compound nanocrystals. nih.gov

Structural analysis reveals that these QDs typically exhibit a tetragonal-like Zn₃P₂ structure. nih.gov To enhance their optical properties and stability, a shell of another material, such as zinc sulfide (ZnS), can be applied. nih.gov Characterization of nanoparticles synthesized using precursors like tri-n-octylphosphine (TOP) has sometimes revealed a core-shell structure, with a crystalline Zn₃P₂ core and a shell rich in amorphous phosphorus. acs.org

Advanced Characterization Techniques in this compound Research

A variety of advanced analytical techniques are indispensable for the detailed characterization of this compound's structural and morphological properties.

X-ray Diffraction (XRD) Analysis for Phase Purity and Crystallinity

X-ray diffraction (XRD) is a primary tool for determining the phase purity and crystallinity of this compound samples. The diffraction pattern provides a unique fingerprint for the crystalline structure. For instance, XRD analysis consistently confirms the tetragonal structure of synthesized α-Zn₃P₂ nanoparticles, with diffraction peaks corresponding to the known crystallographic planes of this phase. researchgate.netnih.gov

The absence of peaks from other phases or impurities in the XRD pattern is a key indicator of the phase purity of the synthesized material. researchgate.net Furthermore, the sharpness and intensity of the diffraction peaks can provide qualitative information about the degree of crystallinity of the sample.

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM) for Morphology

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are powerful techniques for visualizing the morphology and structure of materials at the nanoscale. FE-SEM is used to obtain high-resolution images of the surface morphology of thin films and nanoparticles. researchgate.net For example, FE-SEM studies of this compound thin films reveal their granular and polycrystalline nature.

TEM provides even higher resolution, allowing for the determination of particle size, shape, and even the visualization of the crystal lattice. High-Resolution TEM (HRTEM) analysis of α-Zn₃P₂ nanoparticles has revealed spherical crystalline structures with diameters in the nanometer range, for instance, around 5.8 ± 2.1 nm in some studies. researchgate.net In the case of nanowires and other hierarchical structures, TEM and SEM are crucial for characterizing their complex morphologies. nih.gov

Table 2: Summary of Characterization Findings for Different Forms of this compound

| Form of this compound | Characterization Technique | Key Findings |

|---|---|---|

| Nanocrystalline Thin Films | FE-SEM | Granular, polycrystalline morphology. |

| Nanocrystalline Thin Films | XRD | Confirmed tetragonal α-Zn₃P₂ phase. |

| Colloidal Nanocrystals | TEM | Average diameter of ~8 nm. researchgate.net |

| Colloidal Nanocrystals | XRD | Adopted the crystalline structure of tetragonal α-Zn₃P₂. researchgate.net |

| Spherical Nanoparticles | HRTEM | Diameter of 5.8 ± 2.1 nm. researchgate.net |

| Hierarchical Nanostructures | Electron Microscopy, XRD | Tetragonal phase with excellent crystallinity. nih.gov |

| Quantum Dots | TEM | Tetragonal-like Zn₃P₂ structure. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. rsc.orgyoutube.com The technique functions by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. youtube.com Because the energy of a specific X-ray photon is known, the electron binding energy of the ejected electrons can be determined. These binding energies are unique to each element and their specific oxidation states, allowing for detailed chemical analysis of the sample's surface. youtube.comacs.org

In the study of this compound (Zn₃P₂), XPS is crucial for characterizing the surface chemistry, which can differ significantly from the bulk material and plays a critical role in the performance of optoelectronic devices. For instance, research on Zn₃P₂ nanoparticles synthesized from dimethylzinc and tri-n-octylphosphine (TOP) has utilized XPS in conjunction with other analytical methods. These analyses revealed that the nanoparticles possess a core-shell structure, consisting of a crystalline Zn₃P₂ core surrounded by an amorphous, elemental phosphorus-rich (P(0)) shell. This finding is significant as the phosphorus-rich surface layer was found to hinder the performance of heterojunction devices made from these nanoparticles.

High-resolution XPS scans of the Zn 2p and P 2p regions provide detailed information on the oxidation states. For a pure, unoxidized Zn₃P₂ surface, the spectra would show binding energies characteristic of Zn²⁺ and P³⁻. However, exposure to air can lead to surface oxidation, forming species like zinc oxide (ZnO) or zinc phosphate (Zn₃(PO₄)₂), which are readily identifiable by shifts in the binding energies of the Zn 2p, P 2p, and O 1s peaks. XPS can thus quantify the degree of surface oxidation and identify contaminants, which is vital for optimizing synthesis and handling procedures to maintain the material's desired properties. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State MAS) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment and confirming the structure of materials. While solution NMR is limited for compounds like this compound due to its insolubility in common solvents, solid-state NMR (ssNMR), particularly with Magic Angle Spinning (MAS), is exceptionally valuable.

Solid-State Magic Angle Spinning (MAS) NMR

Solid-state NMR spectra are often complicated by broad signals resulting from anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA). nih.gov Magic Angle Spinning is a technique where the sample is rotated at a high frequency (several kilohertz) at an angle of 54.74° (the "magic angle") with respect to the external magnetic field. This rotation effectively averages out the anisotropic interactions, leading to narrower, more resolved spectral lines, which allows for more precise structural analysis. nih.govacs.org

For this compound, ³¹P MAS NMR is particularly informative. huji.ac.il Studies on polycrystalline α-Zn₃P₂, the tetragonal room-temperature phase, have shown that its ³¹P MAS NMR spectrum displays a doublet with two lines of equal intensity. This result is direct confirmation of the known crystal structure, which contains two crystallographically inequivalent phosphorus sites in the unit cell. researchgate.net At room temperature, these two distinct signals may accidentally overlap, but the overlap can be resolved by conducting the analysis at lower temperatures. researchgate.net This ability to distinguish between different atomic environments makes ssNMR a definitive tool for confirming the crystalline phase and identifying local structural order or disorder.

Furthermore, ssNMR can be used to probe the environments of other nuclei. Although the primary isotope of zinc, ⁶⁴Zn, is not NMR-active, natural abundance ⁶⁷Zn ssNMR can be performed, albeit with difficulty due to the isotope's low abundance and large quadrupole moment. rsc.orgresearchgate.net Such studies, often requiring ultrahigh magnetic fields, can directly probe the local coordination environment of the zinc atoms, providing complementary structural information to the phosphorus data. rsc.org

Energy Dispersive X-Ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or XEDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgkcl.ac.uk It is typically coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). The method involves bombarding a sample with a focused electron beam, which excites electrons in the sample's atoms and causes them to be ejected from their shells, creating an electron hole. An electron from a higher energy shell then fills this hole, releasing the excess energy as an X-ray. wikipedia.org

The energy of the emitted X-ray is characteristic of the element from which it originated, as each element has a unique atomic structure and thus a unique set of electronic energy levels. kcl.ac.uk An EDS detector measures the energy and intensity of these emitted X-rays, generating a spectrum with peaks corresponding to the elements present in the sample. ucr.edu

In the context of this compound (Zn₃P₂), EDS is a standard and routine method for confirming the elemental composition. It can qualitatively identify the presence of both zinc (Zn) and phosphorus (P). More importantly, it allows for quantitative analysis, determining the atomic ratio of the constituent elements. ucr.edu For a sample of Zn₃P₂, EDS analysis would be expected to yield an atomic ratio of approximately 3:2 for zinc to phosphorus, confirming the stoichiometry of the compound. The technique can also create elemental maps, showing the spatial distribution of zinc and phosphorus across a sample's surface, which is useful for assessing the homogeneity of thin films or nanoparticle distributions. researchgate.netresearchgate.net EDS is also highly effective at detecting impurities that may have been introduced during the synthesis process.

| Feature | Description | Information Gained for Zn₃P₂ |

|---|---|---|

| Peak Position | The energy level at which a characteristic X-ray peak appears. | Identifies the presence of Zinc (Zn) and Phosphorus (P) by matching peaks to their known X-ray emission energies (e.g., Zn Lα, P Kα). |

| Peak Intensity | The height or area of a characteristic peak, corresponding to the number of X-rays detected for that element. | Used for quantitative analysis to determine the relative abundance and confirm the ~3:2 atomic ratio of Zn to P. |

| Elemental Mapping | A visual representation of the spatial distribution of elements across the analyzed area. | Assesses the homogeneity of the Zn and P distribution in the material. |

| Impurity Peaks | Peaks corresponding to elements other than Zn and P. | Detects unintended elements, such as oxygen (indicating oxidation) or residual precursors from synthesis. |

Photoluminescence (PL) Spectroscopy for Optical Properties of Quantum Dots

Photoluminescence (PL) spectroscopy is a non-destructive and contactless optical technique widely used to investigate the electronic structure and optical properties of semiconductor materials, including this compound quantum dots (QDs). nih.gov The process involves exciting the material with photons from a light source (typically a laser) with energy greater than the material's band gap energy. This excitation promotes electrons from the valence band to the conduction band, creating electron-hole pairs (excitons). These excitons can then relax and recombine, emitting light at a specific energy. The spectrum of this emitted light is the photoluminescence spectrum. horiba.com

For this compound, a semiconductor with a direct band gap of approximately 1.5 eV, PL spectroscopy is a powerful tool for characterizing its optoelectronic properties. nih.gov In bulk materials and thin films, the main PL peak is typically associated with band-edge recombination, providing a direct measure of the band gap. Additional, lower-energy peaks can indicate the presence of defect states or impurity levels within the band gap, which are crucial for understanding and improving material quality for applications like photovoltaics. nih.gov

The application of PL spectroscopy is particularly insightful for Zn₃P₂ quantum dots. Due to quantum confinement effects, the band gap of QDs increases as their physical size decreases. This relationship allows for the tuning of their optical properties. PL spectroscopy on Zn₃P₂ QDs reveals this size-dependent behavior, with smaller QDs exhibiting PL emission at higher energies (shorter wavelengths) compared to larger QDs or the bulk material. For example, studies have demonstrated bright, band-edge photoluminescence from colloidal Zn₃P₂ QDs, confirming their high crystalline quality. The emission wavelength can be tuned across the visible and near-infrared spectrum by controlling the nanoparticle size during synthesis. The intensity and width (full width at half maximum, FWHM) of the PL peak provide information about the material's quality; a high intensity and narrow FWHM are indicative of a uniform size distribution and a low density of non-radiative defect sites. kcl.ac.uk

| PL Parameter | Significance for Zn₃P₂ QDs |

|---|---|

| Peak Emission Energy (Wavelength) | Corresponds to the band gap energy. Varies with QD size due to quantum confinement, allowing for tunable optical properties. |

| Photoluminescence Quantum Yield (QY) | The ratio of emitted photons to absorbed photons. A high QY indicates efficient radiative recombination and low defect density. |

| Full Width at Half Maximum (FWHM) | A measure of the emission peak's broadness. A narrow FWHM suggests a uniform size distribution of the QDs in the sample. kcl.ac.uk |

| Defect-Related Emission | Lower-energy peaks or shoulders in the spectrum that indicate the presence of electronic trap states caused by surface or crystal defects. |

Toxicological Investigations of Zinc Phosphide

Mechanisms of Toxicity of Zinc Phosphide (B1233454)

The toxicity of zinc phosphide is primarily attributed to its hydrolysis product, phosphine (B1218219) gas (PH₃), a potent cellular poison. orst.edunih.gov Upon ingestion, this compound reacts with water and hydrochloric acid in the stomach, leading to the release of phosphine gas. orst.edunih.gov This gas is then readily absorbed through the gastrointestinal tract and distributed throughout the body, where it exerts its toxic effects on various organs, particularly the heart, lungs, and liver. orst.edunih.gov

The conversion of this compound to phosphine gas is a critical step in its mechanism of toxicity. This chemical reaction, Zn₃P₂ + 6H₂O → 3Zn(OH)₂ + 2PH₃, is significantly influenced by the acidic environment of the stomach. orst.eduorst.eduwikipedia.org The rate of hydrolysis is pH-dependent, with a more acidic environment accelerating the release of phosphine. orst.edu For instance, at a pH of 4, approximately 7.1% of this compound hydrolyzes in 12 hours, whereas at a pH of 2, this increases to 38.8% over the same period. orst.edu Consequently, the presence of food in the stomach, which stimulates gastric acid secretion, can lead to a more rapid onset of toxicity. orst.edu The time it takes to produce a lethal volume of phosphine can be between 6.5 and 21 minutes. nih.gov While the primary route of exposure is ingestion, inhalation of this compound dust can also lead to toxicity as the dust is cleared from the lungs and swallowed, subsequently reacting with stomach acid. orst.edu

Some research suggests a more complex mechanism involving the formation of phosphonium (B103445) (PH₄⁺) as an intermediate product in the stomach, which then passes into the intestinal tract where it is reduced to phosphine. nih.gov This theory could explain the sometimes-observed delay between ingestion and the onset of systemic toxicity. nih.gov

Phosphine gas is a potent inhibitor of mitochondrial respiration, the process by which cells generate energy in the form of adenosine (B11128) triphosphate (ATP). orst.edunih.gov The primary target of phosphine within the mitochondria is cytochrome c oxidase (Complex IV) of the electron transport chain. nih.govmdpi.comresearchgate.net By non-competitively inhibiting this enzyme, phosphine disrupts the transfer of electrons, leading to a halt in oxidative phosphorylation and a drastic reduction in ATP production. nih.govmdpi.comresearchgate.net This cellular energy crisis results in widespread cellular dysfunction and death. orst.edu

The inhibition of mitochondrial respiration forces cells to switch to anaerobic metabolism, leading to an accumulation of lactic acid and severe metabolic acidosis, a common finding in this compound poisoning. nih.govnih.gov Studies in rats have shown increased lactate (B86563) dehydrogenase (LDH) activity in the brain following exposure to metal phosphides, indicating a shift from aerobic to anaerobic metabolism and severe mitochondrial dysfunction. nih.gov The disruption of mitochondrial function is not limited to Complex IV; phosphine has also been shown to affect Complexes I and II. researchgate.net Furthermore, the zinc ions released from the hydrolysis of this compound can also contribute to mitochondrial dysfunction by inhibiting various enzymes of the electron transport chain and the Krebs cycle. researchgate.netresearchgate.net

A significant component of this compound's toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.govnih.gov Phosphine gas promotes the generation of highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (•O₂⁻). nih.gov

One proposed mechanism for this involves the ability of phosphine to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) within mitochondrial components like cytochrome c and cytochrome c oxidase. nih.gov This Fe²⁺ can then participate in Fenton reactions, reacting with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical. nih.gov Phosphine itself can also react with hydrogen peroxide to generate hydroxyl radicals. nih.gov The increased production of ROS leads to widespread cellular damage. researchgate.net

The consequences of this oxidative stress are severe, contributing to lipid peroxidation, protein denaturation, and damage to nucleic acids. nih.govnih.gov Studies have shown increased levels of 8-hydroxydeoxyguanosine (8-OH-dGuo), a marker of oxidative DNA damage, in the brain and liver of rats exposed to phosphine. dtic.mil

The cellular antioxidant defense system, which includes enzymes like catalase and peroxidase, is crucial for mitigating the damaging effects of ROS. However, phosphine toxicity is associated with the inhibition of these protective enzymes. orst.edunih.gov Studies have demonstrated that phosphine exposure leads to a decrease in the activity of catalase and peroxidase. nih.govnih.gov

This inhibition of antioxidant enzymes exacerbates the state of oxidative stress. While superoxide dismutase (SOD) activity may be induced, leading to the conversion of superoxide to hydrogen peroxide, the subsequent detoxification of hydrogen peroxide by catalase and peroxidase is impaired. nih.govnih.gov This leads to an accumulation of hydrogen peroxide, which can then be converted to the even more reactive hydroxyl radical. nih.gov The depletion of these antioxidant enzymes, along with reduced levels of glutathione, is a key factor in the cellular injury caused by this compound. nih.gov

| Enzyme | Effect of Phosphine Exposure | Reference |

| Catalase | Inhibition/Suppression | nih.govnih.govmdpi.com |

| Peroxidase | Inhibition | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Stimulation/Induction | nih.govnih.gov |

This table summarizes the general effects of phosphine on key antioxidant enzymes as reported in the literature.

The excessive production of free radicals and the impairment of antioxidant defenses lead to significant cellular damage through lipid peroxidation and protein denaturation. nih.gov Lipid peroxidation is the oxidative degradation of lipids, which are essential components of cell membranes. nih.gov This process, initiated by ROS, damages the integrity of cell and mitochondrial membranes, leading to increased permeability and dysfunction. nih.gov Malondialdehyde (MDA), a marker of lipid peroxidation, has been found to be significantly increased in the cardiac tissue, brain, lung, and liver of rats following exposure to phosphine. nih.govdtic.mil

In addition to damaging lipids, the oxidative mechanisms induced by phosphine also cause protein denaturation. nih.gov This involves the alteration of the three-dimensional structure of proteins, leading to a loss of their biological function. nih.govresearchgate.net The inhibition of critical enzymes and the disruption of structural proteins contribute to the widespread cellular injury and organ failure observed in this compound poisoning. orst.eduresearchgate.net

Several studies have investigated the effect of phosphine on cholinesterase activity, an enzyme crucial for the proper functioning of the nervous system by breaking down the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net There is evidence suggesting that phosphine can inhibit acetylcholinesterase (AChE). nih.govresearchgate.net This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of acetylcholine receptors, which could manifest as hyperactivity and, in severe cases, excitotoxicity. nih.gov

Corrosive Actions and Direct Tissue Damage Profiles

The toxicity of this compound is primarily attributed to the liberation of phosphine (PH₃) gas upon contact with acidic environments, such as the stomach. orst.edunih.gov This process leads to significant and direct tissue damage. Inhalation of this compound dust can result in the release of phosphine upon contact with the moist tissues of the respiratory tract, leading to irritation, coughing, shortness of breath, and potentially pulmonary edema (fluid buildup in the lungs). nj.govorst.edu

Upon ingestion, the reaction with stomach acid releases phosphine gas, which is then absorbed into the bloodstream. nih.gov This systemic exposure results in widespread cellular damage, particularly targeting the heart, lungs, liver, and kidneys. orst.eduorst.edu The damage manifests as cellular necrosis in these organs. orst.edu Autopsies have revealed findings such as pulmonary congestion, myocardial and alveolar cell necrosis, and anoxic damage in the brain. orst.edu

While sometimes described as having a "caustic action," the primary mechanism of tissue damage is not a direct corrosive burn in the manner of a strong acid or alkali. noaa.gov Instead, it is a result of systemic cellular poisoning. The damage is initiated by phosphine's ability to disrupt mitochondrial respiration, which leads to cell death. nih.govorst.edu Gastrointestinal symptoms like nausea and vomiting are common, and the vomit may contain blood, indicating damage to the gastric mucosa. orst.eduwestjem.com

Theoretical Postulations of Phosphonium Intermediate Formation

The principal mechanism for the toxicity of this compound is its chemical breakdown into phosphine gas. orst.eduorst.edu When ingested, this compound (Zn₃P₂) reacts with hydrochloric acid (HCl) in the stomach. nih.govusda.gov This acid hydrolysis reaction is represented as:

Zn₃P₂ + 6HCl → 2PH₃ + 3ZnCl₂

The resulting phosphine gas (PH₃) is the primary toxic agent responsible for the subsequent cellular damage. nih.govnih.gov It is rapidly absorbed from the gastrointestinal tract into the body's cells. orst.edu The literature on this compound toxicology focuses extensively on the liberation and action of phosphine gas. The formation of a phosphonium (PH₄⁺) intermediate is not widely described as a key step in the toxicological pathway in biological systems. The core toxicological event is the hydrolysis of the phosphide to produce phosphine gas. inchem.org This reaction is pH-dependent; at a pH of 4, 7.1% of this compound hydrolyzed in 12 hours, whereas 38.8% hydrolyzed at a pH of 2 over the same period. orst.edu

Comparative Toxicological Susceptibility to this compound

Mammalian Species Responses (Rodents, Carnivores, Humans)

The susceptibility to this compound varies among mammalian species. It is a potent acute rodenticide used to control commensal and field rodents such as rats, mice, voles, and prairie dogs. orst.edu

Rodents : The acute oral lethal dose 50% (LD₅₀) for rats is approximately 40-41 mg/kg. tandfonline.comepa.gov Studies on wild house mice (Mus musculus) have indicated a higher LD₅₀, in the range of 72-79 mg/kg. nih.gov For nutria (Myocaster coypus), the LD₅₀ is reported to be as low as 5.6 mg/kg. nih.gov Animals that cannot vomit, such as rats and rabbits, are particularly vulnerable to this compound baits. orst.edu

Carnivores : While this compound does not accumulate in the tissues of poisoned animals, minimizing secondary poisoning risk, cases of poisoning in dogs and cats have occurred. orst.edumichigan.gov This risk appears to be linked to the consumption of the gastrointestinal tract of the poisoned animal, where unreacted this compound may still be present. orst.edu

Humans : this compound is highly toxic to humans, with ingestion of 4 to 5 grams having caused death. nih.govtandfonline.com The mortality rate in poisoning cases is high, reported to be between 37% and 100%. westjem.comnih.gov Symptoms can appear within 15 minutes of ingestion and include nausea, abdominal pain, chest tightness, and agitation. nih.govnoaa.gov Severe poisoning can lead to cardiovascular collapse, multi-organ failure involving the liver and kidneys, and death, often within 12 to 24 hours. nih.govorst.edu

Mammalian Acute Oral LD₅₀ Values for this compound

| Species | LD₅₀ (mg/kg) | Reference |

|---|---|---|

| Rat (Norway) | 40.5 | epa.gov |

| Rat (White) | 55.5 | unl.edu |

| Mouse (Wild House) | 72-79 | nih.gov |

| Nutria | 5.6 | nih.gov |

| Sheep | 60-70 | nih.gov |

Avian Species Sensitivity and Susceptibility Profiles

This compound is highly toxic to avian species, with gallinaceous birds (such as pheasants and quail) being especially sensitive. orst.edumichigan.gov The bait, often grain-based, can be attractive to birds. orst.edunih.gov Geese are reported to be among the most sensitive species to this compound toxicity. usda.gov In cases of acute poisoning in chickens, post-mortem examinations have revealed severe pulmonary edema and congestion of the heart, liver, and kidneys. nih.govresearchgate.net Sublethal effects observed in various bird dosing studies include lethargy, reduced weight, and ataxia (loss of coordination). usda.gov

Avian Acute Oral LD₅₀ Values for this compound

| Species | LD₅₀ (mg/kg) | Reference |

|---|---|---|

| Pheasants | 7.5 - 35.7 | unl.edu |

| Ducks (Mallard) | 7.5 - 35.7 | unl.edu |

| Geese | 7.5 - 35.7 | unl.edu |

| Bobwhite Quail | 12.9 | epa.gov |

Aquatic Organism Toxicity Assessments (Fish, Invertebrates)

This compound is considered highly toxic to fish and other aquatic wildlife. orst.edunih.gov For this reason, its application is restricted near water bodies to prevent runoff and direct contamination. usda.gov The risk to aquatic organisms is generally considered low due to the compound's rapid degradation in the environment and use patterns that avoid direct water application. epa.gov this compound breaks down when exposed to water or moist soil. orst.edu Studies have indicated that fish may be more susceptible to the zinc ion itself than to the phosphine produced. unl.edu In some studies, aquatic invertebrates like crayfish and shrimp have tolerated concentrations of this compound in water from 10 to 50 ppm. unl.edu

Terrestrial Invertebrate Impact Studies

Information on the impact of this compound on terrestrial invertebrates is somewhat limited and varied. Some assessments assume lethal toxicity for invertebrates that consume bait, because the liberated phosphine gas is a known fumigant used for insect control. epa.gov However, research on earthworms (Eisenia foetida) showed varied sublethal effects, with a Lowest Observed Effect Concentration (LOEC) of 32 mg/kg for cocoon production and 1000 mg/kg for reproduction, while no lethality was observed at concentrations over 3200 mg/kg. usda.gov This suggests that the impact can vary significantly depending on the species and level of exposure.

Pathophysiological Manifestations of this compound Exposure

Upon ingestion, this compound reacts with acid and water in the stomach to produce phosphine gas, a highly toxic compound that is rapidly absorbed. nih.govorst.edunih.gov The primary mechanism of toxicity involves the inhibition of the cytochrome c oxidase enzyme within the mitochondrial respiratory chain. nih.govnih.govnih.gov This action blocks oxidative phosphorylation, leading to cellular hypoxia, a dramatic decrease in adenosine triphosphate (ATP) synthesis, and subsequent cell death. nih.govnih.gov The resulting damage is systemic, affecting numerous organ systems. nih.govdtic.mil

Multi-Organ Dysfunction Syndromes and Cellular Necrosis

The systemic absorption of phosphine gas leads to widespread cellular damage and is a primary cause of multi-organ dysfunction syndrome (MODS). nih.govresearchgate.net The gas is distributed throughout the body, with the heart, lungs, liver, and kidneys being particularly vulnerable. nih.govorst.edutaylorandfrancis.com The fundamental toxic action is the impairment of cellular respiration, which precipitates cellular anoxia and necrosis. nih.govorst.edu

Research indicates that phosphine toxicity also induces significant oxidative stress. nih.gov This process involves the generation of reactive oxygen species that lead to lipid peroxidation of cell membranes and protein denaturation, further contributing to tissue destruction and organ collapse. nih.govnih.govwestjem.com Post-mortem examinations of individuals with fatal phosphine exposure have revealed extensive cellular necrosis in the liver, myocardium, and alveolar cells of the lungs. orst.edu

Cardiovascular System Impairments

The cardiovascular system is a principal target of this compound toxicity, with cardiovascular collapse being a leading cause of mortality, often occurring within the first 12 to 24 hours of exposure. nih.govnih.govtaylorandfrancis.com

Myocardial Contractility and Cardiogenic Shock : Phosphine gas exerts a direct toxic effect on cardiac cells, leading to a state known as myocardial stunning. nih.govnih.gov This results in decreased myocardial contractility and reduced cardiac output. nih.gov The profound impairment of heart function frequently culminates in refractory cardiogenic shock, which is often resistant to treatment. nih.govnih.govtandfonline.com Histological examinations of cardiac tissue have shown evidence of myocardial edema, fragmentation of muscle fibers, vacuolization of myocytes, and focal necrosis. nih.govtaylorandfrancis.com

Circulatory Collapse : Widespread vasodilation and fluid loss contribute to severe, refractory hypotension and circulatory collapse. nih.govnih.gov This condition is a common clinical feature and a significant contributor to the high mortality rate associated with this compound poisoning. nih.govresearchgate.netresearchgate.net

Cardiac Arrhythmias : A variety of cardiac arrhythmias are frequently documented in cases of this compound exposure. ekb.egdovepress.com These dysrhythmias can include atrial fibrillation, supraventricular tachycardias, bundle branch blocks, and life-threatening ventricular arrhythmias. nih.govnih.govipinnovative.com In some instances, this compound poisoning has been reported to unmask underlying conditions like Brugada syndrome, triggering fatal ventricular fibrillation. nih.govresearchgate.net

| Cardiovascular Manifestation | Pathophysiological Mechanism/Finding | Common Clinical Outcomes |

|---|---|---|

| Myocardial Stunning | Inhibition of oxidative phosphorylation in heart cells. nih.govnih.gov | Decreased contractility, reduced cardiac output. nih.gov |

| Cardiogenic Shock | Severe myocardial dysfunction. nih.govipinnovative.com | Refractory hypotension, high mortality. nih.govtandfonline.comekb.eg |

| Circulatory Collapse | Systemic vasodilation and hypotension. nih.gov | Often fatal within 12-24 hours. nih.govtaylorandfrancis.com |

| Cardiac Arrhythmias | Direct toxic effect on cardiac conduction system. nih.govnih.gov | Atrial fibrillation, ventricular tachycardia, etc. nih.govipinnovative.com |

| Myocardial Necrosis | Histological findings of myocyte death and fiber fragmentation. nih.govtaylorandfrancis.com | Irreversible cardiac damage. |

Pulmonary System Effects

The lungs are significantly affected by phosphine gas, both as a point of absorption and a target for toxicity. nih.govorst.edu

Pulmonary Edema : Acute pulmonary edema is a hallmark of severe this compound poisoning. nih.govresearchgate.netresearchgate.net This condition can develop within 4 to 48 hours of ingestion. nih.gov The edema is often non-cardiogenic, meaning it is not primarily caused by heart failure, and the edema fluid has been found to be protein-rich and sometimes hemorrhagic. nih.gov

Respiratory Distress : Patients often present with symptoms of acute respiratory distress, including labored breathing (dyspnea), cough, chest tightness, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood). nih.govresearchgate.netjodrugs.com In severe cases, this can progress to Adult Respiratory Distress Syndrome (ARDS), a late and often fatal complication. nih.govresearchgate.net

Hepatic System Disorders

The liver is a primary organ for the detoxification of substances absorbed from the gastrointestinal tract and is therefore highly susceptible to damage from phosphine gas. nih.govnih.gov

Liver Necrosis : Severe liver injury is a common finding. nih.govnih.govresearchgate.net Autopsy studies have confirmed the presence of widespread liver cell necrosis in fatal cases. orst.edu This cellular death leads to acute liver failure, characterized by symptoms such as jaundice and hepatomegaly (enlarged liver). nih.govorst.eduorst.edu

Fatty Degeneration : In addition to necrosis, pathological findings include fatty degeneration of the liver. taylorandfrancis.com Clinically, severe hepatic dysfunction is marked by elevated liver enzymes and hyperbilirubinemia. nih.govresearchgate.net

Renal System Dysfunctions

The kidneys are another critical target for phosphine-induced toxicity, leading to significant renal impairment. nih.govorst.edu

Acute Renal Failure : Acute kidney injury, progressing to acute renal failure, is a documented complication of this compound poisoning. nih.govnih.govnih.govresearchgate.netjrmds.in The underlying mechanism is believed to be the inhibition of the cytochrome C oxidase system within renal cells, mirroring the systemic mechanism of toxicity. nih.govnih.gov

Acute Tubular Necrosis : Histopathological examination of kidney tissue from affected individuals has revealed acute tubular necrosis, which is the death of the cells that form the renal tubules responsible for filtering waste. nih.govresearchgate.netclevelandclinic.org This damage impairs the kidney's ability to filter blood, leading to the accumulation of waste products like creatinine (B1669602) and urea. labtestsonline.org.uk Clinical signs include oliguria (a reduction in urine output). nih.gov

| Organ System | Primary Disorder | Specific Pathological Finding |

|---|---|---|

| Pulmonary | Acute Pulmonary Edema, ARDS. nih.govnih.govresearchgate.net | Protein-rich, hemorrhagic edema fluid. nih.gov |

| Hepatic | Acute Liver Failure. nih.govorst.eduorst.edu | Centrilobular necrosis, fatty degeneration. taylorandfrancis.comorst.edu |

| Renal | Acute Renal Failure. nih.govnih.govjrmds.in | Acute Tubular Necrosis (ATN). nih.govresearchgate.net |

| Central Nervous System | CNS Depression, Encephalopathy. nih.govjodrugs.com | Anoxic brain damage. orst.edu |

Central Nervous System Depression and Anoxic Brain Damage

While the cardiovascular and pulmonary systems are often the sites of fatal complications, the central nervous system (CNS) is also significantly affected.

Central Nervous System Depression : Clinical manifestations of neurotoxicity include headache, dizziness, agitation, delirium, convulsions, and tremors. nih.govorst.edudtic.mil In cases of severe poisoning, this can progress to profound CNS depression, leading to a decreased level of consciousness and coma. orst.eduorst.edujodrugs.com

Anoxic Brain Damage : The severe systemic hypoxia resulting from both cardiovascular collapse and respiratory failure can lead to anoxic brain damage. orst.edu This type of injury occurs when the brain is deprived of oxygen. In adults, this hypoxic-ischemic encephalopathy can be triggered by the circulatory and respiratory failure induced by phosphine. nih.gov Pathological findings in victims of lethal exposure have confirmed the presence of anoxic damage in the brain. orst.edu

Metabolic Disturbances (Metabolic Acidosis, Hyperglycemia)

This compound poisoning induces significant metabolic derangements, primarily characterized by severe metabolic acidosis and fluctuations in blood glucose levels. westjem.comnih.gov Upon ingestion, this compound reacts with stomach acid to produce phosphine gas, which is rapidly absorbed and distributed throughout the body. nih.govnih.gov The primary mechanism of toxicity is the inhibition of the mitochondrial respiratory chain, specifically cytochrome C oxidase, which disrupts oxidative phosphorylation and leads to widespread cellular hypoxia and a shift to anaerobic metabolism. nih.govnih.gov

This cellular hypoxia is a principal driver of metabolic acidosis, as the lack of aerobic respiration results in the accumulation of lactic acid. westjem.com The acidosis is often profound, resistant to treatment, and a strong predictor of poor prognosis. westjem.comnih.gov In some cases, acute distal renal tubular acidosis has also been associated with this compound ingestion, further contributing to the acid-base imbalance. researchgate.net

Glycemic disturbances are also a common feature. While severe and persistent hypoglycemia can occur due to impaired hepatic gluconeogenesis and glycogenolysis, hyperglycemia is also observed. westjem.comnih.gov Hyperglycemia in the context of phosphide poisoning is considered a poor prognostic indicator. westjem.comorst.edu The exact mechanism for hyperglycemia is not fully understood but may be related to pancreatic involvement or a systemic stress response. nih.govorst.edu In one reported case, a 16-year-old female developed transient hyperglycemia with blood glucose values between 450 and 500 mg% following this compound ingestion, which resolved after several days. nih.gov

The following table summarizes typical metabolic findings in severe this compound poisoning cases.

| Parameter | Finding | Pathophysiological Basis |

| Blood pH | Severe Metabolic Acidosis | Inhibition of oxidative phosphorylation leads to lactic acid accumulation and cellular hypoxia. westjem.comnih.gov |

| Blood Glucose | Hypoglycemia or Hyperglycemia | Impaired hepatic gluconeogenesis and glycogenolysis; potential pancreatic damage or stress response. westjem.comnih.gov |

| Lactate | Elevated | Increased anaerobic metabolism due to cellular hypoxia. nih.gov |

Hematological Abnormalities (Disseminated Intravascular Coagulation)

This compound toxicity can lead to significant hematological abnormalities, including hemolysis (the breakdown of red blood cells) and, in severe cases, Disseminated Intravascular Coagulation (DIC). nih.govsbmu.ac.ir DIC is a complex and life-threatening condition where the body's clotting cascade is pathologically activated, leading to widespread microthrombi formation in small blood vessels and, paradoxically, an increased risk of bleeding due to the consumption of platelets and clotting factors.

The direct toxic effect of phosphine gas on vascular endothelial cells is thought to contribute to a bleeding diathesis. nih.gov This damage, combined with systemic effects like shock and acidosis, can trigger the coagulation cascade. In a reported case of acute this compound poisoning, a patient developed jaundice, and laboratory tests revealed decreased hemoglobin and platelet counts. nih.govsbmu.ac.ir A peripheral blood smear showed platelet aggregation, providing evidence of DIC. nih.gov The patient's coagulation parameters were corrected following the infusion of fresh frozen plasma. nih.govsbmu.ac.ir

Intravascular hemolysis has also been reported, which can contribute to jaundice and renal injury. sbmu.ac.ir The formation of Heinz bodies, which are inclusions within red blood cells composed of denatured hemoglobin, has been observed, indicating oxidative damage to erythrocytes. nih.gov This can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. nih.gov

The table below details laboratory findings from a case report of this compound poisoning that resulted in intravascular hemolysis and DIC.

| Laboratory Test | Day 1 | Day 3 | Day 5 | Day 7 | Day 9 | Normal Range |

| Hemoglobin (g/dL) | 13.1 | 10.1 | 6.4 | 8.8 | 9.0 | 12-16 |

| Platelet (per µL) | 210,000 | 124,000 | 110,000 | 150,000 | 220,000 | 150,000-450,000 |

| Total Bilirubin (mg/dL) | 0.9 | 1.8 | 3.2 | 1.5 | 0.8 | 0.2-1.2 |

| LDH (U/L) | 480 | 950 | 1200 | 600 | 350 | 140-280 |

| PT (seconds) | 13 | 15 | 18 | 14 | 13 | 11-13.5 |

| PTT (seconds) | 32 | 38 | 45 | 35 | 33 | 25-35 |

| Source: Adapted from data in Archives of Academic Emergency Medicine, 2020. nih.gov |

Development and Validation of Biomarkers for this compound Exposure and Toxicity

The development of specific and reliable biomarkers for this compound exposure is an area of ongoing research. A key challenge is the rapid conversion of this compound to phosphine gas in the body and the subsequent metabolism and excretion, making direct detection difficult. nih.govorst.edu

Currently, diagnosis relies heavily on a history of exposure and clinical signs of toxicity. iaea.org However, several potential biomarkers are under investigation:

Zinc Levels: Neutron activation analysis has been studied as a method to detect and quantify elevated zinc concentrations in visceral tissues, which could serve as a marker for this compound ingestion in post-mortem cases. nih.gov Studies have shown this method can be useful in a medico-legal context to confirm poisoning. nih.gov However, plasma zinc concentration (PZC) is influenced by many factors, including diet, inflammation, and stress, which can limit its reliability as a sole indicator of acute poisoning. frontiersin.orgnih.gov

Phosphine and its Metabolites: Direct measurement of phosphine in breath or blood is technically challenging due to its volatility and rapid clearance. Research into stable metabolites of phosphine that could be measured in urine or blood is a potential avenue for biomarker development.

Indirect Markers of Effect: Given that phosphine inhibits cytochrome C oxidase and induces oxidative stress, measuring the activity of related enzymes or markers of oxidative damage could serve as indirect biomarkers. nih.govnih.gov For instance, changes in antioxidant enzyme levels (e.g., catalase, glutathione) and increased lipid peroxidation have been noted in toxicological studies. nih.govresearchgate.net However, these markers are not specific to this compound and can be elevated in many other toxic and disease states.

The Biomarkers of Nutrition for Development (BOND) program has reviewed zinc biomarkers extensively, primarily for nutritional assessment. nih.gov While PZC is recommended for assessing population zinc status, its utility for diagnosing acute toxicity is limited. nih.govkcl.ac.uk Hair and nail zinc are considered emerging biomarkers for long-term exposure but are not suitable for acute scenarios. kcl.ac.uk Further research is needed to identify and validate sensitive and specific biomarkers for acute this compound exposure. frontiersin.org

Advanced Risk Assessment Methodologies in Toxicological Contexts

The Margin of Exposure (MOE) is a risk assessment tool used to characterize the potential risk to human health from exposure to a substance. europa.eufavv-afsca.be It is the ratio of a toxicological reference point, such as the No-Observed-Adverse-Effect Level (NOAEL) or Benchmark Dose Lower Confidence Limit (BMDL), to the estimated human exposure. chemsafetypro.com

MOE = NOAEL / Estimated Human Exposure

A higher MOE value indicates a lower level of concern. Generally, a MOE of 100 or greater is considered adequate to ensure public health protection. This default value incorporates two uncertainty factors of 10: one to account for interspecies differences (extrapolating from animals to humans) and another for intraspecies variability (differences in sensitivity within the human population). europa.euepa.gov

In the case of this compound, the U.S. Environmental Protection Agency (EPA) calculated a MOE of 0.5 based on an acute neurotoxicity study and an accidental ingestion scenario involving a child. epa.gov This extremely low MOE signifies a high level of concern, as it is significantly below the target MOE of 100. epa.gov The EPA's assessment highlights the substantial risk, especially to children, from accidental ingestion of this compound baits, noting that a single swallow may be fatal. epa.govepa.gov

Ecological Risk Assessments (ERAs) for this compound are conducted to evaluate the potential adverse effects on non-target organisms and ecosystems. usda.govfederalregister.gov These assessments follow a structured methodology, generally consistent with guidelines from the U.S. EPA. usda.gov

The process involves several key steps:

Problem Formulation: This initial step identifies the environmental hazards of this compound, its use patterns, and the ecosystems and non-target species that may be exposed. usda.govresponsiblerodenticides.org For this compound, the primary concern is its high acute toxicity to birds and mammals that might consume baits. epa.govresponsiblerodenticides.org The residue of concern is identified as the parent compound and the phosphine gas it generates upon ingestion. responsiblerodenticides.org